Dhlnl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dehydrodihydroxylysinonorleucine (Dhlnl) is a naturally occurring covalent crosslink found in collagen, a structural protein that is abundant in vertebrates. This compound plays a crucial role in the stability and mechanical properties of collagen, contributing to the overall strength and resilience of connective tissues.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dehydrodihydroxylysinonorleucine involves the oxidation of specific lysine residues in collagen. This process is catalyzed by the enzyme lysyl oxidase, which converts lysine residues into aldehydes. These aldehydes then spontaneously react with other amino acid precursors to form covalent crosslinks, including dehydrodihydroxylysinonorleucine .

Industrial Production Methods

Industrial production of dehydrodihydroxylysinonorleucine is typically achieved through the extraction and purification of collagen from animal tissues. The collagen is then subjected to enzymatic treatment to induce the formation of crosslinks, including dehydrodihydroxylysinonorleucine .

Analyse Chemischer Reaktionen

Types of Reactions

Dehydrodihydroxylysinonorleucine undergoes several types of chemical reactions, including:

Reduction: Dehydrodihydroxylysinonorleucine can be reduced to hydroxylysinonorleucine under specific conditions.

Common Reagents and Conditions

Oxidation: Lysyl oxidase and molecular oxygen are commonly used reagents for the oxidation of lysine residues.

Major Products Formed

Hydroxylysinonorleucine: Formed through the reduction of dehydrodihydroxylysinonorleucine.

Stable Crosslinks: Formed through condensation reactions involving dehydrodihydroxylysinonorleucine.

Wissenschaftliche Forschungsanwendungen

Quantification Methods

The accurate quantification of DHLNL is crucial for understanding its role in health and disease. Recent advancements have improved methodologies for measuring this compound levels in biological samples.

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : A novel LC-MS/MS method has been developed that allows for rapid evaluation of collagen crosslinks, including this compound. This method simplifies sample preparation and reduces the time required for analysis, making it more accessible for routine use in research settings. The calibration curves generated using a tissue-based matrix have shown high precision and accuracy, with a lower limit of quantification (LLOQ) established at 2.5 ng/mL .

- Surrogate Matrix Calibration : Researchers have introduced a surrogate matrix derived from human tissue to enhance the quantification of this compound. This approach has demonstrated equivalency within ±20% accuracy compared to traditional methods, highlighting its potential for broader applications in biological research .

Role in Fibrosis

This compound has been implicated in the pathophysiology of various fibrotic diseases, particularly pulmonary fibrosis.

- Lung Fibrosis Studies : In studies involving idiopathic pulmonary fibrosis (IPF), elevated levels of this compound were observed in lung tissues from affected individuals compared to healthy controls. This increase correlates with the severity of fibrosis, suggesting that this compound could serve as a biomarker for disease progression .

- Mouse Models : Experimental models, such as bleomycin-induced lung fibrosis in mice, have shown significant increases in this compound levels post-treatment. These findings support the hypothesis that this compound is a critical player in the fibrotic response and can be used to evaluate the efficacy of antifibrotic therapies .

Therapeutic Evaluations

The quantification of this compound is not only vital for understanding disease mechanisms but also for assessing therapeutic interventions.

- Antifibrotic Drug Testing : The efficacy of antifibrotic compounds, such as PXS-4787, has been evaluated through their impact on this compound levels. In vitro studies demonstrated that treatment with PXS-4787 significantly reduced this compound concentrations and collagen production, indicating its potential as a therapeutic agent against fibrosis .

- Clinical Implications : The ability to measure this compound levels effectively allows researchers to monitor treatment responses and tailor therapies for patients with fibrotic diseases. This aspect underscores the importance of this compound as both a biomarker and a target for therapeutic intervention .

Case Study 1: Idiopathic Pulmonary Fibrosis

A study involving patients with idiopathic pulmonary fibrosis revealed that elevated this compound levels correlated with disease severity. The researchers utilized LC-MS/MS to quantify this compound in lung biopsies, demonstrating its potential as a diagnostic marker.

Case Study 2: Ehlers-Danlos Syndrome

In patients with Ehlers-Danlos syndrome, alterations in collagen crosslinking patterns, including increased this compound levels, were noted. This study highlights the role of this compound in connective tissue disorders and its relevance for understanding disease mechanisms .

Wirkmechanismus

Dehydrodihydroxylysinonorleucine exerts its effects through the formation of covalent crosslinks between collagen molecules. These crosslinks enhance the stability and mechanical properties of collagen, contributing to the overall strength and resilience of connective tissues. The formation of dehydrodihydroxylysinonorleucine is catalyzed by lysyl oxidase, which oxidizes lysine residues to form aldehydes that spontaneously react to form crosslinks .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hydroxylysinonorleucine (HLNL): A reduced form of dehydrodihydroxylysinonorleucine.

Pyridinoline (PYD): A mature crosslink formed through further reactions of dehydrodihydroxylysinonorleucine.

Deoxypyridinoline (DPD): Another mature crosslink similar to pyridinoline.

Uniqueness

Dehydrodihydroxylysinonorleucine is unique due to its role as an intermediate in the formation of mature collagen crosslinks. Its presence is crucial for the initial stabilization of collagen molecules, which later undergo further reactions to form more stable crosslinks like pyridinoline and deoxypyridinoline .

Biologische Aktivität

Dihydroxylysinonorleucine (DHLNL) is a significant cross-linking amino acid found in collagen, particularly relevant in the context of connective tissue disorders and various physiological processes. This article delves into the biological activity of this compound, highlighting its role in collagen structure, implications in diseases, and recent research findings.

Overview of this compound

This compound is formed through the oxidative deamination of lysine and hydroxylysine residues in collagen, primarily facilitated by lysyl oxidases (LOXs). This compound plays a crucial role in stabilizing collagen fibrils through cross-linking, which is vital for maintaining the structural integrity of connective tissues.

Role in Collagen Cross-Linking

Collagen cross-links are essential for the mechanical properties of tissues. This compound contributes to both immature and mature cross-links within collagen fibers, influencing their tensile strength and elasticity. The formation of this compound is part of a complex biochemical pathway involving several enzymatic reactions:

- Formation Process :

- Lysyl oxidase catalyzes the conversion of lysine residues to aldehyde forms, which then react with neighboring lysine or hydroxylysine residues to form cross-links such as this compound.

- This compound can further undergo transformations into more stable forms like pyridinoline (PYD) and deoxypyridinoline (DPD), which are critical for mature collagen .

1. Tissue Development and Repair

This compound is integral to the maturation of collagen fibers during tissue growth and repair. Its presence is associated with enhanced mechanical properties in tissues, which is particularly evident during wound healing processes.

2. Pathological Implications

The dysregulation of this compound formation has been implicated in various connective tissue disorders, including Ehlers-Danlos Syndrome (EDS). In EDS, abnormal collagen cross-linking leads to symptoms such as hypermobility, skin fragility, and vascular complications.

- Case Study: Ehlers-Danlos Syndrome : Research indicates that patients with EDS type IV exhibit altered levels of this compound and other collagen cross-links, contributing to their clinical manifestations .

Research Findings

Recent studies have explored the biochemical pathways involving this compound and its implications in health and disease:

- Study on Collagen Cross-Links : A systematic evaluation highlighted that specific immature and mature collagen cross-links, including this compound, are present in human tissues. This study emphasized the importance of these cross-links in cervical tissue integrity .

- Impact on Fibrosis : Another study demonstrated that this compound's formation is regulated by FKBP65-dependent peptidyl-prolyl isomerase activity, linking it to fibrotic processes and cancer metastasis .

Data Table: Comparison of Collagen Cross-Links

| Cross-Link Type | Formation Mechanism | Stability | Biological Role |

|---|---|---|---|

| Dihydroxylysinonorleucine (this compound) | Reaction between lysine/hydroxylysine | Moderate | Early-stage cross-linking |

| Pyridinoline (PYD) | Further oxidation of this compound | High | Mature cross-link; enhances tensile strength |

| Deoxypyridinoline (DPD) | Similar to PYD but with different precursors | High | Stabilizes collagen structure |

Eigenschaften

CAS-Nummer |

32619-23-1 |

|---|---|

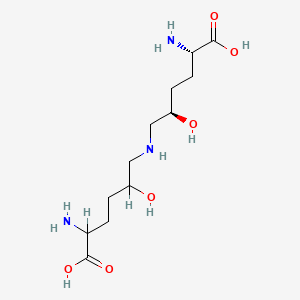

Molekularformel |

C12H25N3O6 |

Molekulargewicht |

307.34 g/mol |

IUPAC-Name |

(2S,5S)-2-amino-6-[[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid |

InChI |

InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8-,9-,10-/m0/s1 |

InChI-Schlüssel |

COYAOJMPFAKKAM-XKNYDFJKSA-N |

SMILES |

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O |

Isomerische SMILES |

C(C[C@@H](C(=O)O)N)[C@@H](CNC[C@H](CC[C@@H](C(=O)O)N)O)O |

Kanonische SMILES |

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O |

Synonyme |

N6-[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-hydroxy-L-lysine; (5S,5’S)-Hydroxylysinohydroxynorleucine; _x000B_ |

Herkunft des Produkts |

United States |

Q1: What is the role of DHLNL in collagen?

A: this compound is a lysyl oxidase-dependent crosslink vital for the structural integrity and mechanical properties of collagen. [, ] It forms within and between collagen fibrils, contributing to the tensile strength and stability of tissues. [, ]

Q2: How is this compound formed?

A: this compound is formed through a series of enzymatic reactions. First, lysyl hydroxylase hydroxylates specific lysine residues in collagen. [] Then, lysyl oxidase acts on these hydroxylated lysines and unmodified lysines, leading to the formation of this compound and its precursor, dehydrodihydroxylysinonorleucine (deH-DHLNL). [, , ]

Q3: How does this compound relate to other collagen crosslinks?

A: this compound is considered an immature crosslink, often found in higher concentrations in younger or newly formed tissues. [, , ] As tissues mature, this compound can undergo further enzymatic modifications to form more stable, trivalent crosslinks like hydroxylysyl pyridinoline (HP). [, , ] The ratio of this compound to HP can reflect the maturity and turnover rate of collagen in a tissue. [, , ]

Q4: How does this compound content affect the mechanical properties of tissues?

A: Studies have shown a correlation between this compound content and tissue mechanical properties. For instance, reduced this compound levels due to lysyl oxidase inhibition were linked to decreased bone fracture toughness and strength in a mouse model. [] In articular cartilage, a higher ratio of HP/LP (another mature crosslink) was associated with increased strength and stiffness, implying a role for mature crosslinks in mechanical properties. []

Q5: How do aging and disease impact this compound levels in tissues?

A: this compound levels can be affected by various factors, including aging and disease. While the overall enzymatic cross-link profile tends to stabilize with age, non-enzymatic crosslinks can accumulate. [, ] In conditions like diabetes, increased this compound levels in skin collagen were correlated with disease duration and complications. [] In contrast, in keratoconus, the dominant crosslink was lysinonorleucine (LNL) with lower levels of this compound, suggesting a potential crosslinking defect. []

Q6: Can mechanical stress influence this compound levels in tissues?

A: Yes, mechanical stimulation can influence collagen crosslinking. In one study, applying mechanical stretching to mouse tail tendons resulted in altered levels of this compound and other crosslinks, highlighting the dynamic nature of collagen remodeling in response to mechanical cues. []

Q7: Can this compound serve as a biomarker for diseases?

A: Research suggests that this compound and its ratio to other crosslinks may serve as potential biomarkers for certain diseases. Elevated this compound levels were observed in the lungs of patients with acute respiratory distress syndrome (ARDS), indicating a possible marker for acute fibrotic episodes. [] The ratio of pyridinoline to this compound also showed differences in bone tissue strength among mice strains, highlighting its potential as a biomarker for bone quality. []

Q8: What analytical techniques are used to study this compound?

A: Several methods are employed to analyze this compound, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). [, , ] Fourier transform infrared (FTIR) spectroscopy and imaging are also used to study collagen crosslinking in tissues, providing information on the relative amounts of this compound and other crosslinks. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.